molecular formula C13H13N5O3S B323341 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile CAS No. 326909-19-7

2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile

Cat. No.: B323341
CAS No.: 326909-19-7
M. Wt: 319.34 g/mol
InChI Key: LVODTDQQOSZBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a hydrazinylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile typically involves the reaction of 4-morpholinylsulfonylphenylhydrazine with malononitrile under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base like sodium ethoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]acetonitrile
  • 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]butanedinitrile

Uniqueness

Compared to similar compounds, 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile stands out due to its specific structural features, such as the presence of two nitrile groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c14-9-12(10-15)17-16-11-1-3-13(4-2-11)22(19,20)18-5-7-21-8-6-18/h1-4,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVODTDQQOSZBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356793
Record name AN-329/40487186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326909-19-7
Record name AN-329/40487186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.